Product packaging for Dipentaerythrityl hexapentanoate(Cat. No.:CAS No. 76185-96-1)

Dipentaerythrityl hexapentanoate

Cat. No.: B12784159
CAS No.: 76185-96-1
M. Wt: 759.0 g/mol
InChI Key: DARZXIQICMMEHI-UHFFFAOYSA-N
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Description

Dipentaerythrityl hexapentanoate (CAS 76185-96-1) is a synthetic ester compound with the molecular formula C40H70O13 and an average molecular weight of 758.99 g/mol . Its chemical structure consists of a dipentaerythritol core esterified with six pentanoic (valeric) acid chains, which defines its properties as a non-polar substance with a high calculated LogP, indicating significant hydrophobicity . This structure makes it a valuable reagent and intermediate in research and development, particularly for investigating novel compounds and materials. In a research context, this compound is primarily investigated for its applications as an emollient and a viscosity-controlling agent in chemical and pharmaceutical development . Its complex, multi-branched ester structure is of interest for studying solubilization, plasticization, and the formation of hydrophobic barriers in experimental formulations. Furthermore, its properties make it a candidate for use as a standard or intermediate in analytical chemistry and the synthesis of more complex chemical entities . Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . RUO products are specialized materials exclusively tailored for laboratory research and are essential tools for scientific investigation, experimentation, and analysis . They are not intended for diagnostic or therapeutic purposes, nor for use in humans as cosmetics, drugs, or medical devices. This product is strictly for use by qualified researchers in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H70O13 B12784159 Dipentaerythrityl hexapentanoate CAS No. 76185-96-1

Properties

CAS No.

76185-96-1

Molecular Formula

C40H70O13

Molecular Weight

759.0 g/mol

IUPAC Name

[3-pentanoyloxy-2-[[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propoxy]methyl]-2-(pentanoyloxymethyl)propyl] pentanoate

InChI

InChI=1S/C40H70O13/c1-7-13-19-33(41)48-27-39(28-49-34(42)20-14-8-2,29-50-35(43)21-15-9-3)25-47-26-40(30-51-36(44)22-16-10-4,31-52-37(45)23-17-11-5)32-53-38(46)24-18-12-6/h7-32H2,1-6H3

InChI Key

DARZXIQICMMEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Dipentaerythrityl Hexapentanoate

Esterification Pathways for Polyol Hexaester Synthesis

The production of dipentaerythrityl hexapentanoate primarily relies on esterification, a reversible reaction. To drive the reaction towards the product side and achieve high conversion rates, the continuous removal of water, a byproduct, is crucial.

Conventional Thermal Esterification Processes

Conventional thermal esterification is a widely used method for synthesizing this compound. This process involves heating a mixture of dipentaerythritol (B87275) and pentanoic acid, often in the presence of an azeotropic solvent like toluene (B28343). The solvent forms an azeotrope with the water produced during the reaction, facilitating its removal through distillation and thereby shifting the reaction equilibrium towards the formation of the ester.

The reaction is typically conducted at elevated temperatures, generally between 110-120 °C, to increase the reaction kinetics. An excess of pentanoic acid may be used to further promote the esterification process, though this can complicate the purification of the final product. The progress of the reaction is often monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value stabilizes.

Table 1: Typical Reaction Parameters for Conventional Thermal Esterification

Parameter Value
Reactants Dipentaerythritol, Pentanoic Acid
Solvent Toluene (Azeotropic)
Temperature 110–120 °C
Reaction Time ~4 hours
Monitoring Acid Value

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the production of polyol esters. anton-paar.comresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes. anton-paar.comnih.gov The ability to superheat solvents in sealed vessels under microwave irradiation allows for reactions to be conducted at temperatures above their atmospheric boiling points, further accelerating the reaction rate. anton-paar.com

For the synthesis of this compound, a study demonstrated a 92% yield in just 0.17 hours (approximately 10 minutes) using microwave irradiation at 115°C in the absence of a solvent. lookchem.com This highlights the potential of microwave-assisted synthesis for rapid and efficient production. anton-paar.comlookchem.com The use of microwave technology can also lead to improved yields and is considered a greener approach due to its energy efficiency. nih.govarabjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Method External Internal, direct coupling with reactants
Reaction Time Hours to days Minutes to seconds
Energy Efficiency Lower Higher
Temperature Control Less precise Excellent parameter control
Yield Generally lower Often improved

Catalytic Approaches in this compound Formation

Catalysts play a crucial role in accelerating the esterification reaction for the synthesis of this compound. Both homogeneous and heterogeneous acid catalysts are employed to enhance the reaction rate.

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the esterification of dipentaerythritol. lookchem.comresearchgate.net These catalysts are soluble in the reaction medium, allowing for good contact with the reactants and leading to high reaction rates. For instance, the use of sulfuric acid and toluene-4-sulfonic acid at 115°C under microwave irradiation resulted in a 92% yield of this compound. lookchem.com

However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to purification challenges and potential environmental concerns due to non-recyclable acid waste. mdpi.com

Heterogeneous acid catalysts offer a more environmentally friendly alternative as they are easily separable from the reaction mixture, allowing for recovery and reuse. mdpi.comrsc.org Strong acid cation exchange resins are one type of heterogeneous catalyst reported to be effective for this synthesis.

Recent research has focused on developing novel heterogeneous catalysts. Sulfonic acid-functionalized graphene oxide aerogels (SGAs) have been proposed as efficient heterogeneous catalysts for esterification. nju.edu.cn These catalysts offer stable Brønsted acidic sites and high mass transfer. mdpi.com Another approach involves using lignocellulose-derived amorphous carbons with a high loading of sulfonic acid (SO3H) groups, which have shown great catalytic activity in the synthesis of polyol esters. researchgate.net

Table 3: Comparison of Homogeneous and Heterogeneous Acid Catalysts

Catalyst Type Advantages Disadvantages
Homogeneous High reaction rates, good reactant contact Difficult to separate, potential for waste
Heterogeneous Easy separation, reusable, environmentally friendly May have lower activity than homogeneous counterparts

Emerging technologies like electrochemical and interfacial photothermal catalysis are being explored for biofuel production and could be applicable to the synthesis of esters like this compound. researchgate.netresearchgate.net Interfacial photothermal catalysis, for example, utilizes materials like sulfonic acid-functionalized graphene oxide aerogels that can absorb light to generate localized heat, thereby driving the reaction. nju.edu.cnrepec.org This method can enhance reaction rates and conversion efficiency. nju.edu.cn

Pulsed photothermal catalysis is another innovative approach where short, intense bursts of heat are applied to the catalyst surface, which can be more efficient than continuous heating. acs.org These advanced catalytic systems offer the potential for more sustainable and efficient production of complex esters. researchgate.net

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound, a complex ester, is achieved through the direct esterification of dipentaerythritol with pentanoic acid. ontosight.ai The efficiency and economic viability of this process are highly dependent on the careful optimization of various reaction conditions and parameters. Key areas of focus in the reaction engineering of this compound include maximizing the product yield, minimizing the required reaction time, and implementing precise control over temperature and pressure throughout the synthesis.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its production. Several strategies are employed to shift the reaction equilibrium towards the formation of the desired hexaester and minimize the occurrence of side reactions.

A fundamental approach to enhance yield is the use of a stoichiometric excess of one of the reactants. Typically, an excess of pentanoic acid is used to ensure the complete esterification of all six hydroxyl groups on the dipentaerythritol molecule, driving the reaction forward. The molar ratio of pentanoic acid to the hydroxyl groups of dipentaerythritol is a critical parameter to optimize.

Catalyst selection and loading are also crucial for yield enhancement. Acid catalysts are generally used to accelerate the esterification process. While traditional mineral acids like sulfuric acid can be effective, they can lead to colored products and purification challenges. nih.gov Modern approaches favor heterogeneous catalysts such as strong acid cation exchange resins. These resins offer the advantage of being easily separated from the reaction mixture by simple filtration, allowing for potential reuse and a cleaner product. A composite catalyst system, combining sulfuric acid and p-toluenesulfonic acid, has also been shown to be highly effective, particularly in microwave-assisted synthesis, achieving yields as high as 92%. lookchem.comresearchgate.net

Another critical strategy is the continuous removal of water, a byproduct of the esterification reaction. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the product side. This is commonly achieved by using an azeotropic solvent, such as toluene, which forms an azeotrope with water that can be distilled off, effectively driving the reaction to completion.

The table below summarizes key strategies and their impact on the yield of this compound.

StrategyParameterTypical Value/MethodRationale
Reactant Stoichiometry Dipentaerythritol to Pentanoic Acid Molar RatioExcess of pentanoic acid (e.g., 1:6 to 1:8 alcohol:acid) Drives reaction equilibrium towards product formation.
Catalysis Catalyst TypeStrong acid cation exchange resin ; Composite acid catalyst (H₂SO₄ + p-TSA) lookchem.comresearchgate.netAccelerates esterification; heterogeneous catalysts simplify purification and reuse.
Byproduct Removal Water RemovalAzeotropic distillation with a solvent like toluene Shifts equilibrium to favor ester formation by removing a product.
Synthesis Method Reaction TechnologyMicrowave-assisted synthesis lookchem.comresearchgate.netCan lead to very high conversion and yields in a short time.

Reaction Time Minimization

Reducing the reaction time is essential for improving process throughput and lowering energy consumption, thereby making the synthesis more cost-effective. The primary method for achieving significant time reduction is the adoption of advanced heating technologies, most notably microwave irradiation.

Conventional synthesis methods, which rely on standard heating mantles, often require several hours to reach completion. Reaction times of approximately 4 hours are typical when monitoring the process by the stabilization of the acid value. In some cases, particularly with sterically hindered acids, conventional heating can take much longer, from 12 to 27 hours. finechem-mirea.rufinechem-mirea.ru

In stark contrast, microwave-assisted synthesis has been demonstrated to dramatically shorten reaction times. Research has shown that the synthesis of this compound can be completed in as little as 10 minutes when using a composite acid catalyst under microwave irradiation, while still achieving high yields. lookchem.comresearchgate.net This rapid heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient and uniform energy transfer compared to conventional convective heating. researchgate.net

Regardless of the heating method, a key process parameter for minimizing time is the effective monitoring of the reaction's progress. The reaction is considered complete when the acid value, which measures the amount of residual pentanoic acid, stabilizes. Timely and accurate monitoring of this value prevents the reaction from running longer than necessary, saving both time and energy.

The following table compares conventional and microwave-assisted synthesis in terms of reaction time.

Synthesis MethodTypical Reaction TimeKey Influencing Factors
Conventional Heating 2 - 15 hours finechem-mirea.rugoogle.comCatalyst type, reaction temperature, efficiency of water removal.
Microwave-Assisted Synthesis ~10 minutes lookchem.comresearchgate.netMicrowave power, composite catalyst activity.

Temperature and Pressure Control in Synthesis

Precise control of temperature and pressure is vital during both the synthesis and purification stages of this compound production. These parameters influence reaction kinetics, product selectivity, and the efficiency of purification steps.

Pressure Control: The synthesis of this compound is generally carried out at or near atmospheric pressure. The primary application of pressure control is during the post-reaction purification stages. Reduced pressure (vacuum) is used to efficiently remove volatile components from the crude ester. This includes the stripping of any excess pentanoic acid and the removal of the azeotropic solvent (if used). This step is crucial for obtaining a final product of high purity. While high-pressure conditions (up to 70 MPa) are used to study the physical properties, such as density, of the final ester product for lubricant applications, high pressure is not a parameter used during its synthesis. lookchem.comacs.org

The table below outlines the role of temperature and pressure in the synthesis process.

ParameterStageTypical Range/ValuePurpose and Control
Temperature Reaction110 - 260 °C google.comTo control reaction kinetics and minimize side reactions. Controlled via heating mantles or microwave reactors with temperature feedback.
Pressure PurificationReduced Pressure (Vacuum) To remove excess reactants and solvents from the crude ester product (vacuum distillation).
SynthesisAtmospheric PressureThe reaction is typically run in a vessel open to an inert atmosphere or equipped for distillation at atmospheric pressure.

Theoretical and Computational Investigations of Dipentaerythrityl Hexapentanoate

Quantum Chemical Studies on Molecular Structure and Reactivityscispace.comlibretexts.org

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules from first principles. libretexts.org These computational tools are broadly categorized by their level of theory and computational cost, ranging from highly accurate ab initio methods to more efficient semi-empirical and force field approaches.

Density Functional Theory (DFT) Applicationsscispace.comlibretexts.org

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the electronic properties of molecules. mdpi.comresearchgate.net It is based on the principle that the ground-state energy of a system can be determined from its electron density. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for analyzing complex molecules like Dipentaerythrityl Hexapentanoate.

DFT calculations can provide detailed information about the molecule's geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability, while the distribution of these orbitals highlights potential sites for electrophilic or nucleophilic attack. longdom.orgdntb.gov.ua

Furthermore, conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These indices are derived from the change in energy with respect to the number of electrons and can be used to predict how a molecule will interact with other chemical species.

Table 1: Key DFT Reactivity Descriptors

Descriptor Symbol Significance
Electronic Chemical Potential µ Measures the escaping tendency of electrons from a system.
Chemical Hardness η Represents the resistance to a change in electron distribution.
Electrophilicity Index ω Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index N Measures the electron-donating capability of a molecule.

| Fukui Functions | f(r) | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com |

This table outlines common reactivity indices calculated using DFT to predict the chemical behavior of molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. This methodology is invaluable for investigating the intermolecular interactions that govern the bulk properties of substances like this compound.

In a typical MD simulation, the forces between molecules are calculated using a force field. The simulation tracks the trajectory of each atom, revealing how the molecules arrange themselves and interact with one another. This allows for the study of phenomena such as the formation of local structures, diffusion, and the dynamics of hydrogen bonds. functmaterials.org.ua For a large ester like this compound, MD simulations can elucidate how the long, flexible pentanoate chains of one molecule interact with those of its neighbors, influencing properties like viscosity and density. Key analyses in MD studies include the calculation of radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the study of hydrogen bond networks. functmaterials.org.ua

Development and Application of Equations of State (EoS)

Equations of State (EoS) are thermodynamic models that describe the relationship between pressure, volume, and temperature (PVT) for a given substance. For complex fluids like this compound, advanced EoS are required to accurately model their behavior over a wide range of conditions.

Statistical Associating Fluid Theory (SAFT) Modeling (PC-SAFT and SAFT-VR versions)

The Statistical Associating Fluid Theory (SAFT) is a powerful EoS framework designed for complex and associating fluids. SAFT models molecules as chains of spherical segments, accounting for repulsive, dispersive, and associative (e.g., hydrogen bonding) interactions.

PC-SAFT (Perturbed-Chain SAFT) is a popular variant that improves upon the original SAFT by applying perturbation theory to a hard-chain reference fluid. nih.gov This approach has proven successful in modeling the phase behavior of polymers and other complex fluids. nih.govdtu.dk

SAFT-VR (SAFT-Variable Range) incorporates a Mie potential (a generalized Lennard-Jones potential) to describe the interactions between segments, allowing for a more flexible and accurate representation of intermolecular forces. mdpi.com

Both PC-SAFT and SAFT-VR are used to predict various thermodynamic properties, including vapor-liquid equilibria, densities, and solubilities. nih.govmdpi.comdtu.dk To apply these models to this compound, one would first determine the pure-component parameters (number of segments, segment diameter, and segment energy) by fitting the model to experimental data, such as liquid density.

Density Scaling Based EoS (e.g., Power-Law Density Scaling, General Density Scaling)

Density scaling is a concept that relates the dynamic properties of a liquid, such as viscosity or relaxation time, to a function of temperature (T) and density (ρ). It posits that these properties often collapse onto a master curve when plotted against the variable ρ^γ/T, where γ is a material-specific scaling exponent. nist.govarxiv.org This principle has led to the development of EoS that are particularly useful for describing fluid properties at high pressures. nih.gov

A study on Dipentaerythritol (B87275) hexa(3,5,5-trimethylhexanoate), a molecule structurally similar to this compound, demonstrated the effectiveness of two density scaling-based EoSs:

Power-Law Density Scaling (PLDS): A simpler form where the scaling exponent γ is considered constant.

General Density Scaling (GDS): A more advanced model where γ can be a function of density. nih.gov

These models, when combined with heat capacity data at atmospheric pressure, can reliably determine various high-pressure properties like isobaric thermal expansivity, compressibility, and speed of sound. nih.gov The study reported new experimental densities for the similar compound between 283.15 K and 398.15 K at pressures up to 70 MPa, which were used to validate the EoS models. nih.gov The success of these models for a related large ester suggests their applicability for accurately describing the high-pressure volumetric properties of this compound. nih.gov

Table 2: Investigated Properties of a Dipentaerythrityl Hexaester using Density Scaling EoS

Property Temperature Range (K) Pressure Range (MPa)
Density 283.15 - 398.15 up to 70
Isobaric Heat Capacity 282.93 - 399.92 0.1
Thermal Conductivity 283 - 333 0.1

| Relative Volumes | N/A | up to 400 |

This table summarizes the experimental conditions under which a related compound, dipentaerythritol hexa(3,5,5-trimethylhexanoate), was studied to validate Power-Law and General Density Scaling Equations of State. Source: nih.gov

Chemical Reactivity and Degradation Mechanisms of Dipentaerythrityl Hexapentanoate

Oxidative Stability and Degradation Pathways

The oxidative stability of dipentaerythrityl hexapentanoate is a key performance indicator, particularly in high-temperature applications where it is exposed to air. Polyol esters, in general, exhibit good oxidative stability due to the absence of tertiary hydrogens in their molecular structure. klueber.com The ester groups and the neopentyl carbon backbone contribute to this stability. purdue.edu

However, oxidation can still occur, typically initiated by the formation of free radicals at elevated temperatures or in the presence of metal catalysts. The degradation process involves a complex series of reactions, including the formation of hydroperoxides, which can then decompose to form a variety of byproducts such as aldehydes, ketones, and shorter-chain acids. These acidic byproducts can further catalyze the degradation process.

Research has shown that the oxidative stability of polyol esters can be significantly improved by the addition of antioxidants. These additives function by interrupting the free-radical chain reactions, thereby slowing down the oxidation process. The effectiveness of a particular antioxidant package depends on the specific operating conditions, including temperature and the presence of contaminants.

Table 1: Factors Influencing Oxidative Stability

FactorInfluence on Oxidative Stability
Temperature Higher temperatures accelerate oxidation rates.
Oxygen Availability Increased oxygen concentration promotes oxidation.
Metal Contaminants Certain metals can act as catalysts, increasing the rate of oxidation.
Antioxidants Additives that can inhibit the oxidation process and extend fluid life.

Thermal Decomposition Studies

Thermal decomposition occurs in the absence of oxygen and is primarily driven by high temperatures. nist.gov Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of materials like this compound. etamu.edu TGA measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu The temperature at which significant mass loss begins is an indicator of the compound's thermal stability.

Table 2: Typical Thermal Decomposition Data for Polyol Esters

ParameterDescription
Onset Decomposition Temperature (Tonset) The temperature at which the material starts to decompose.
Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.
Residue at High Temperature The amount of non-volatile material remaining after decomposition.

Note: Specific values for this compound would require experimental TGA data.

Hydrolytic Stability Investigations

Hydrolytic stability refers to the resistance of a compound to react with water. ademinsaec.com While polyol esters like this compound are known for their good hydrolytic stability, the ester linkages can undergo hydrolysis, especially in the presence of acids or bases and at elevated temperatures. klueber.comresearchgate.net This reaction is the reverse of the esterification process used to synthesize the compound. klueber.com

The hydrolysis of this compound breaks down the ester into its constituent alcohol (dipentaerythritol) and carboxylic acid (pentanoic acid). The rate of this reaction is influenced by several factors:

Water Content: Higher concentrations of water can increase the rate of hydrolysis. klueber.com

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. klueber.com

pH: The reaction is catalyzed by both acids and bases. The formation of acidic byproducts can create an autocatalytic cycle, accelerating further degradation. purdue.eduresearchgate.net

The steric hindrance around the ester groups in the this compound molecule contributes to its relatively high hydrolytic stability compared to less branched esters. purdue.eduresearchgate.net However, in applications where water contamination is a concern, monitoring the acid number of the fluid is a common practice to assess the extent of hydrolysis. ademinsaec.com The use of acid scavengers can also be employed to neutralize the acidic byproducts and mitigate further degradation. purdue.edu

Table 3: Factors Affecting Hydrolytic Stability

FactorEffect on Hydrolysis Rate
Water Concentration Increases with higher water content.
Temperature Increases with higher temperature.
Presence of Catalysts (Acids/Bases) Significantly accelerates hydrolysis.
Molecular Structure (Steric Hindrance) Increased steric hindrance improves hydrolytic stability.

Interfacial and Supramolecular Chemistry of Dipentaerythrityl Hexapentanoate

Adsorption Phenomena on Solid Surfaces

The adsorption of lubricant molecules onto solid surfaces is a critical initial step in forming protective films. For polar molecules like Dipentaerythrityl hexapentanoate, this process is driven by strong fluid-solid interactions. The multiple ester groups in its structure provide polar sites that can tenaciously adsorb onto metallic or oxidized surfaces, a key attribute for effective friction modifiers. nih.gov

Studies on the parent molecule, dipentaerythritol (B87275) (DPE), provide significant insight into the selective adsorption behavior that can be extrapolated to its esters. Research using molecular dynamics simulations has shown that DPE molecules exhibit selective adsorption onto the crystal faces of pentaerythritol (B129877) (PE). mdpi.com This selectivity is determined by the interaction energy between the adsorbing molecule and the specific crystal surface. A rougher crystal face can offer more surface area and a molecular spacing that better accommodates the adsorbing molecule, leading to stronger hydrogen bonding and inhibition of crystal growth on that face. mdpi.com

The interaction energies between DPE and various PE crystal faces have been calculated, demonstrating this selectivity. The data indicates that the interaction is strongest with the {110} face.

Table 1: Interaction Energies between DPE and PE Crystal Surfaces This interactive table summarizes the calculated interaction energies, highlighting the selective adsorption behavior.

Crystal FaceInteraction Energy (kcal/mol)
(110)-45.23
(101)-33.58
(002)-27.89
(112)-24.15
(200)-21.76
Data sourced from molecular dynamics simulations reported in studies on pentaerythritol crystal morphology. mdpi.com

This principle of selective adsorption is fundamental to understanding how this compound would behave. The ester chains would modify the spatial and electronic characteristics of the molecule, but the underlying mechanism of preferential adsorption onto energetically favorable sites on a solid surface would remain. The adsorption process can often be described by models such as the Langmuir-Hinshelwood mechanism, where the rate of a surface reaction is determined by the behavior of the adsorbed species. acs.org

Role in Boundary Lubrication Mechanisms

In the boundary lubrication regime, direct asperity contact between moving surfaces is likely, and the lubricant's role shifts from bulk hydrodynamic flow to the performance of thin, surface-adsorbed films. dtic.mil The primary mechanism involves the formation of a durable tribofilm that prevents catastrophic wear and reduces friction. mdpi.com

This compound, as a polyol ester, is well-suited for this role. Its key contributions to boundary lubrication include:

Strong Surface Adsorption: The polar ester groups anchor the molecules firmly to metal surfaces, creating a resilient molecular layer. nih.gov This is crucial for high-performance friction modifiers, which must resist being displaced under high pressure and temperature. nih.gov

Film Formation: The anchored molecules, with their long hydrocarbon chains, interact with each other and can trap other base oil molecules. nih.gov This creates a thicker, more robust boundary film than what might be formed by less polar lubricants. nih.gov This film provides a protective barrier that physically separates the sliding surfaces.

Friction and Wear Reduction: By preventing direct metal-to-metal contact, the boundary film significantly reduces friction and mitigates wear. The effectiveness of this film depends on the balance between its formation and removal under shearing conditions. mdpi.com Some advanced additives, like zinc dialkyl dithiophosphate (B1263838) (ZDDP), function by rapidly forming a self-replenishing tribofilm. mdpi.com While this compound acts as a base stock, its inherent film-forming capabilities contribute to this protective mechanism.

The lubrication mechanism can be complex, sometimes involving a rolling effect of particle additives in the boundary regime or the synergistic action of various additives in a formulated oil. nih.govtekniker.es However, the foundational role of a base stock like this compound is to provide a stable, adsorbable medium that supports these advanced functions.

Interactions in Multi-component Systems

This compound is often used in formulations with other chemicals, such as refrigerants, additives, or other base oils. Understanding its interactions within these multi-component systems is essential for predicting the final properties of the fluid.

A key area of study is the solubility and phase behavior of refrigerants in lubricants. For instance, the solubility of 2,3,3,3-tetrafluoropropylene (R1234yf) in this compound (referred to as DiPEC5) has been experimentally measured across a range of temperatures. acs.org To accurately model these interactions, thermodynamic models like the Non-Random Two-Liquid (NRTL) activity coefficient model are employed to correlate the solubility data. acs.org

Furthermore, the volumetric and phase behavior of this compound in mixtures with similar esters, such as Dipentaerythritol hexaheptanoate (DiPEC7) and Dipentaerythritol isononanoate (DiPEiC9), has been described using the Statistical Associating Fluid Theory (SAFT). acs.orgresearchgate.net These models use parameters optimized from experimental vapor pressure and density data to predict the behavior of the mixture under various conditions. acs.orgresearchgate.net Such studies are crucial for designing lubricants with specific viscosity and density profiles by blending different ester components. acs.orgresearchgate.net

Influence on Crystal Morphology and Growth Inhibition

The presence of this compound or its precursors can significantly influence the crystallization process of other components in a system. This is particularly relevant in applications where wax or other solids may precipitate from a solution. The mechanism is rooted in the selective adsorption of the molecule onto specific faces of a growing crystal, thereby inhibiting growth on those faces and altering the crystal's final shape (habit).

Detailed studies on the effect of dipentaerythritol (DPE) on the crystal morphology of pentaerythritol (PE) demonstrate this phenomenon clearly. mdpi.com In the absence of additives, PE crystals typically grow in a rod-like shape. The introduction of DPE into the crystallization solution leads to a marked change in morphology. mdpi.com

Mechanism of Inhibition: Molecular dynamics simulations show that DPE molecules selectively adsorb onto the (110) crystal faces of PE. mdpi.com This strong, preferential adsorption blocks the addition of further PE molecules to these faces, stunting their growth.

Change in Crystal Habit: With the growth of the (110) faces inhibited, the crystal is forced to grow faster along other axes, resulting in a change from a high-aspect-ratio rod to a more blocky or lower-aspect-ratio shape. mdpi.com This change can improve the bulk properties of the crystalline powder, such as increasing its bulk density and improving its flowability. mdpi.com

The concentration of the additive directly impacts the degree of morphological change.

Table 2: Effect of DPE Concentration on PE Crystal Properties This interactive table shows how increasing the concentration of the additive (DPE) in the mother liquor alters the physical characteristics of the final crystal product.

DPE Concentration (wt%)Aspect Ratio of PE CrystalsBulk Density of PE Crystals (g/cm³)
03.50.62
12.80.68
22.10.75
31.50.81
Data derived from experimental results on the modification of PE crystal morphology. mdpi.com

While this research was conducted on the DPE precursor, the principle directly applies to Dipentaerythritol hexapentanoate. The larger ester molecules would also exhibit selective adsorption, with the specific interactions and resulting morphological changes being dependent on their unique size and polarity.

Advanced Functional Applications and Material Science Integration of Dipentaerythrityl Hexapentanoate

Development as High-Performance Synthetic Esters

Dipentaerythrityl hexapentanoate is a synthetic polyol ester characterized by its high molecular weight, branched structure, and multiple ester functional groups. These features contribute to its exceptional properties as a high-performance lubricant base stock. Its development is driven by the demand for lubricants with outstanding high-temperature stability and low volatility. zslubes.com

The synthesis of this compound typically involves the direct esterification of dipentaerythritol (B87275) with pentanoic acid. This process often utilizes acid catalysts and azeotropic solvents to drive the reaction to completion by removing the water byproduct. The resulting hexaester possesses a high degree of thermal and oxidative stability, making it suitable for demanding applications where conventional lubricants may fail.

Key characteristics that define its performance include:

High Viscosity: The complex molecular structure results in a high viscosity, which is crucial for maintaining a stable lubricating film at elevated temperatures. zslubes.com

Low Volatility: Its high molecular weight contributes to a very low vapor pressure, minimizing evaporative losses at high operating temperatures.

Thermal Stability: The ester linkages within the molecule are relatively stable, allowing it to resist thermal degradation.

These properties make this compound a preferred choice for formulating high-temperature lubricants for applications such as aviation gas turbines, high-temperature chain oils, and greases. researchgate.net

Investigation in Refrigerant Compatibility and Solubility Mechanisms

The compatibility and solubility of lubricants with refrigerants are critical for the reliable operation of refrigeration and air-conditioning systems. Dipentaerythritol esters (DiPEs), including this compound, are recognized for their good miscibility with hydrofluorocarbon (HFC) refrigerants. researchgate.net

Recent research has focused on the solubility of next-generation, environmentally friendly refrigerants like 2,3,3,3-tetrafluoropropylene (R1234yf) in DiPEs. acs.orgfigshare.com Studies have systematically measured the solubility of R1234yf in this compound (referred to as DiPEC5 in some literature) and other DiPEs at various temperatures. acs.orgacs.org The experimental data are often correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) activity coefficient model to understand the phase behavior of the lubricant-refrigerant mixtures. acs.orgacs.org

The solubility of the refrigerant in the lubricant is a key factor influencing the efficiency and reliability of the refrigeration cycle. Adequate solubility ensures proper lubricant return to the compressor and effective heat transfer in the evaporator and condenser. The molecular structure of this compound, with its six ester groups, plays a significant role in its interaction with polar refrigerant molecules. acs.orgfigshare.com

Chemical Mechanisms in Fuel System Performance (e.g., Solvent Action and Lubricity Mechanisms)

While direct research on the specific chemical mechanisms of this compound in fuel systems is limited in the provided search results, its properties as a high-performance ester suggest potential roles in enhancing fuel system performance. Esters are known to act as lubricity improvers and deposit control additives in fuels.

The solvent action of esters can help to dissolve and remove deposits that may form in fuel injectors and other critical components, thereby maintaining optimal fuel flow and combustion efficiency. The polar nature of the ester groups can contribute to this solvency effect.

Furthermore, the long-chain hydrocarbon portions of the pentanoate groups can provide a lubricating film on metal surfaces within the fuel system, such as in fuel pumps and injectors. This lubricity is crucial for preventing wear and ensuring the longevity of these components, particularly with modern low-sulfur fuels that have inherently lower lubricity. The high molecular weight and viscosity of this compound would likely contribute to a robust and persistent lubricating film.

Synergistic Effects in Polymer Additive Formulations

Dipentaerythritol and its derivatives have been shown to exhibit synergistic effects when used as additives in polymer formulations. For instance, dipentaerythritol (DPE) can act as a plasticizer in ethylene-vinyl alcohol (EVOH) copolymers, enhancing flexibility and stretchability. researchgate.net However, at higher concentrations, DPE can crystallize and cause embrittlement. researchgate.net

A synergistic effect is observed when a small amount of montmorillonite (B579905) (MMT), a type of nanoclay, is introduced into the EVOH/DPE system. researchgate.netresearchgate.net The MMT inhibits the crystallization of DPE, while the DPE, due to its polarity, improves the dispersion of the nanoclay within the polymer matrix. researchgate.netresearchgate.net This leads to improved material properties that are not achievable with either additive alone.

Similarly, in polyamide 6 (PA6), dipentaerythritol has been shown to facilitate the dispersion of unmodified nanoclay, leading to enhanced properties. researchgate.net While these studies focus on dipentaerythritol, the similar chemical nature of this compound suggests its potential for analogous synergistic interactions in polymer additive packages. One study noted a synergistic effect between a base stock of di-pentaerythritol hexapentanoate and an additive package in terms of wear protection. dtic.mil

Reference Fluid Applications in Metrology for High-Pressure Systems

The precise calibration of instruments used in high-pressure applications is essential for safety and accuracy. This requires well-characterized reference fluids with known physical properties under high pressure. Dipentaerythritol esters, due to their stability and predictable behavior, are being investigated as candidate reference fluids for the calibration of high-pressure viscometers and densimeters. researchgate.net

For instance, dipentaerythritol hexa(3,5,5-trimethylhexanoate) (diPEiC9), a related polyol ester, has been proposed as a reference fluid for high-pressure viscometer calibration. researchgate.net To establish a fluid as a reliable reference, its thermophysical properties, such as density, viscosity, and thermal conductivity, must be accurately measured over a wide range of temperatures and pressures. researchgate.net

Q & A

Q. What are the established synthetic routes for Dipentaerythrityl hexapentanoate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of pentaerythritol derivatives with pentanoic acid. Key variables include catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts for greener synthesis), temperature (typically 80–120°C), and molar ratios of reactants. For example, excess pentanoic acid improves esterification efficiency but complicates purification. Yield optimization requires GC-MS or HPLC to monitor reaction progress and FTIR/NMR for structural validation .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • FTIR : Identifies ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and hydroxyl (OH) absence to confirm complete esterification.
  • NMR : ¹H NMR reveals proton environments (e.g., methylene groups adjacent to ester linkages at δ 4.1–4.3 ppm). ¹³C NMR confirms branching via quaternary carbon signals.
  • DSC/TGA : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature applications.
  • HPLC : Quantifies purity by separating unreacted precursors or side products .

Q. What are the primary applications of this compound in academic research, and how do its properties enable these uses?

Its high branching and ester density make it valuable as:

  • Emollient in cosmetic formulations : Provides non-greasy lubrication due to low viscosity and high spreadability.
  • Polymer additive : Enhances flexibility in resins via plasticization.
  • Surfactant precursor : Hydrophobic chains enable micelle formation in non-aqueous systems. Comparative studies with analogous esters (e.g., Dipentaerythrityl hexahydroxystearate) highlight its superior oxidative stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility parameters of this compound across solvents?

Discrepancies often arise from impurities or measurement techniques (e.g., turbidimetry vs. computational methods like Hansen Solubility Parameters). A robust protocol involves:

  • Standardized purity checks (HPLC ≥98%).
  • Controlled solvent drying to eliminate water interference.
  • Cross-validation using multiple methods (e.g., cloud point titration and molecular dynamics simulations). Statistical tools (e.g., ANOVA) can identify outliers in datasets .

Q. What experimental design principles apply when optimizing this compound synthesis for scalability?

Use a Design of Experiments (DoE) approach to evaluate factors:

FactorRangeResponse Variable
Catalyst concentration0.5–2.0 wt%Yield (%)
Temperature70–130°CReaction time (h)
Molar ratio (alcohol:acid)1:6–1:8Purity (%)
Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions. Pilot-scale reactors should maintain turbulent flow to enhance mass transfer .

Q. How can secondary data from patents or industrial databases be critically evaluated to infer structure-property relationships for this compound?

  • Data extraction : Compile thermal stability, viscosity, and solubility data from sources like SciFinder or USPTO.
  • Bias assessment : Exclude studies lacking experimental details (e.g., unspecified purity).
  • Meta-analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate branching degree with emulsification efficiency. Discrepancies between academic and industrial data often stem from proprietary additives or unstated storage conditions .

Q. What methodologies address challenges in quantifying this compound’s environmental impact during biodegradability studies?

  • OECD 301F test : Monitor CO₂ evolution over 28 days to assess aerobic biodegradation.
  • LC-MS/MS : Detect degradation intermediates (e.g., pentanoic acid) at trace levels.
  • Control for matrix effects : Use soil/sediment samples from diverse ecosystems to evaluate bioavailability. Statistical significance requires triplicate trials and comparison with reference standards (e.g., sodium dodecyl sulfate) .

Methodological Considerations

  • Critical data analysis : Always cross-validate spectral data (NMR/FTIR) with computational tools (e.g., Gaussian simulations) to confirm assignments .
  • Ethical sourcing : Prioritize peer-reviewed journals over non-academic platforms (e.g., ) to ensure reliability .
  • Safety protocols : Use chemical gloves (JIS T 8116) and protective eyewear (JIS T 8147) during synthesis, as per industrial hygiene guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.